molecular formula C12H17ClN2O2S B6168509 1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride CAS No. 1807937-68-3

1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride

Cat. No. B6168509
CAS RN: 1807937-68-3
M. Wt: 288.8
InChI Key:
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Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Piperazine is characterized by a six-membered ring containing two nitrogen atoms at opposite positions . The presence of the additional nitrogen permits adjusting 3D geometry at the distal position of the six-membered ring .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a marker for protein labeling, as a ligand for receptor binding studies, and as a tool for studying the structure and function of proteins. Additionally, this compound has been used in studies of drug metabolism and drug transport.

Advantages and Limitations for Lab Experiments

1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound is a highly selective inhibitor of enzymes, making it useful for studying the structure and function of proteins. However, this compound does have some limitations for use in laboratory experiments. It is not as potent as other inhibitors of enzymes, and it can be difficult to synthesize in large quantities.

Future Directions

There are several potential future directions for research on 1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride. Further studies could be conducted to investigate the biochemical and physiological effects of this compound in greater detail. Additionally, studies could be conducted to develop new methods for synthesizing this compound in larger quantities. Finally, research could be conducted to explore the potential use of this compound as a drug or therapeutic agent.

Synthesis Methods

1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride is synthesized by a condensation reaction between 1-phenylethylamine and 2-chloro-4-nitrobenzenesulfonic acid. This reaction is conducted in the presence of an alkaline catalyst, such as sodium hydroxide, and a solvent, such as ethyl acetate. The reaction product is then purified by recrystallization using a solvent, such as methanol, to yield pure this compound hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1E)-2-phenylethenesulfonyl]piperazine hydrochloride involves the reaction of piperazine with 2-phenylethenesulfonyl chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "Piperazine", "2-Phenylethenesulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Add piperazine to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2-phenylethenesulfonyl chloride to the reaction flask dropwise while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in hydrochloric acid", "Filter the resulting solution to remove any impurities", "Concentrate the solution under reduced pressure to obtain the hydrochloride salt of 1-[(1E)-2-phenylethenesulfonyl]piperazine" ] }

CAS RN

1807937-68-3

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.8

Purity

95

Origin of Product

United States

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